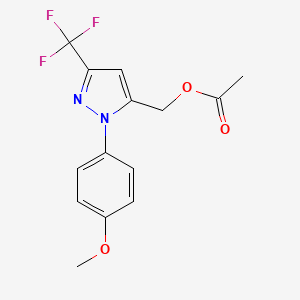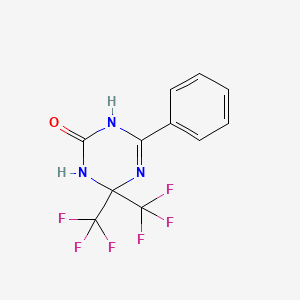
1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)- is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its phenyl group and two trifluoromethyl groups, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amines and nitriles: This method involves the reaction of an amine with a nitrile in the presence of a catalyst.
Condensation reactions: These reactions involve the condensation of aldehydes or ketones with amines or hydrazines.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: These reactors allow for precise control of reaction conditions and can be scaled up for industrial production.
Catalytic processes: The use of catalysts can enhance reaction rates and selectivity, making the process more efficient.
化学反应分析
Types of Reactions
1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while reduction may produce triazine amines.
科学研究应用
1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Used in the development of new materials, such as polymers and coatings.
作用机制
The mechanism of action of 1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. This may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
相似化合物的比较
Similar Compounds
1,3,5-Triazine: The parent compound of the triazine family.
2,4,6-Trichloro-1,3,5-triazine: Known for its use in the synthesis of herbicides.
Melamine: Used in the production of plastics and resins.
Uniqueness
1,3,5-Triazin-2(1H)-one, 3,4-dihydro-6-phenyl-4,4-bis(trifluoromethyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of the phenyl and trifluoromethyl groups can enhance its stability and biological activity.
属性
CAS 编号 |
352317-57-8 |
|---|---|
分子式 |
C11H7F6N3O |
分子量 |
311.18 g/mol |
IUPAC 名称 |
6-phenyl-4,4-bis(trifluoromethyl)-1,3-dihydro-1,3,5-triazin-2-one |
InChI |
InChI=1S/C11H7F6N3O/c12-10(13,14)9(11(15,16)17)19-7(18-8(21)20-9)6-4-2-1-3-5-6/h1-5H,(H2,18,19,20,21) |
InChI 键 |
LWPOCBLSOZBUSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(NC(=O)N2)(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


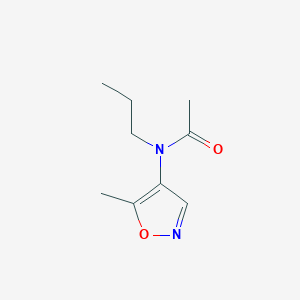

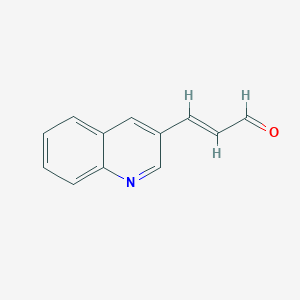
![Furan, 2-[2-nitro-1-(2-propenylthio)ethyl]-](/img/structure/B12575754.png)
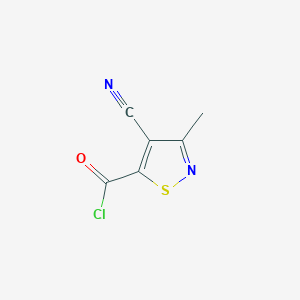
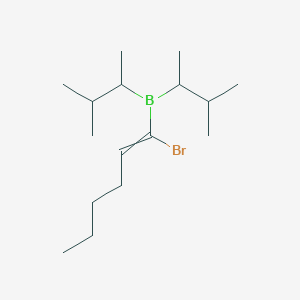

![5-Nitro-2-[(2,2,2-triphenylethoxy)carbonyl]benzoate](/img/structure/B12575780.png)
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 2-iodo-1-[(4-methylphenyl)sulfonyl]-, 1,1-dimethylethyl ester](/img/structure/B12575796.png)

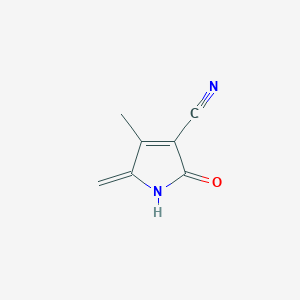
![2-[2-Phenyl-2-(trimethylstannyl)ethenyl]-1,3,2-diazaborolidine](/img/structure/B12575808.png)
![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12575809.png)
